N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core. Key structural attributes include:
- Position 3: A 2-(thiophen-2-yl)ethyl group, introducing aromatic thiophene and flexible ethyl linker.
- Position 2: A sulfanyl acetamide moiety, where the acetamide is substituted with a 2,4-dimethoxyphenyl group.
- Position 4: A ketone group, common in bioactive pyrimidine derivatives.
The 2,4-dimethoxyphenyl group enhances lipophilicity, which may influence pharmacokinetics.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S3/c1-28-14-5-6-16(18(12-14)29-2)23-19(26)13-32-22-24-17-8-11-31-20(17)21(27)25(22)9-7-15-4-3-10-30-15/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUBNQJGXWJIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on diverse research findings, including antibacterial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a unique structure comprising a dimethoxyphenyl group, a thieno[3,2-d]pyrimidine core, and a sulfanylacetamide moiety. This complexity suggests potential interactions with various biological targets.
Anticancer Potential
The compound's structural characteristics suggest it may interact with cellular pathways involved in cancer progression. A study on related compounds indicated that they could inhibit tumor growth by targeting specific enzymes involved in cancer metabolism . The mechanism of action likely involves modulation of signaling pathways associated with cell proliferation and apoptosis.
The proposed mechanism for compounds of this class often includes:
- Enzyme Inhibition : Interacting with enzymes such as kinases or phosphodiesterases.
- Receptor Modulation : Binding to specific receptors to alter signal transduction pathways.
- DNA Interaction : Intercalating into DNA or inhibiting topoisomerases.
Study 1: Antibacterial Evaluation
A recent study evaluated the antibacterial activity of several thienopyrimidine derivatives, revealing that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The results showed MIC values ranging from 0.1 to 0.5 mg/ml .
Study 2: Anticancer Screening
In another investigation focused on anticancer properties, related compounds were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells at concentrations lower than those required for normal cells, suggesting a selective toxicity profile .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Thieno[3,2-d]pyrimidine Derivatives
The following table summarizes key analogs and their structural differences:
Key Observations:
Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, contrasting with electron-withdrawing substituents (e.g., Cl in Compound A, CF₃ in Compound B). This may alter binding affinity in enzymatic targets.
Core Modifications: Compound A’s cyclopenta-fused core increases rigidity, which may reduce conformational flexibility compared to the target’s non-fused system .
Yield Considerations :
Crystallographic and Analytical Data
- X-ray Crystallography : Analogs like Compound A and B are characterized using SHELXL , highlighting the importance of crystallography in confirming regiochemistry.
- NMR/LC-MS : Methoxy protons in the target compound would resonate at δ ~3.8 ppm in ¹H NMR, distinct from CF₃ (δ ~7.5 ppm in Compound B) .
Q & A
Q. What are the key structural features of this compound, and how can they be confirmed experimentally?
The compound contains a thieno[3,2-d]pyrimidinone core, a sulfanylacetamide linker, and substituted aromatic groups. Key confirmation methods include:
- X-ray crystallography : Resolve bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) using single-crystal diffraction data. Refinement software like SHELXL and molecular graphics tools (e.g., PLATON) ensure accuracy .
- NMR spectroscopy : Assign signals for methoxy groups (δ ~3.8–4.0 ppm), thiophene protons (δ ~6.5–7.5 ppm), and carbonyl resonances (δ ~165–175 ppm) .
Q. What synthetic strategies are recommended for preparing this compound?
A multi-step approach is typical:
- Step 1 : Construct the thieno[3,2-d]pyrimidinone core via cyclization of thiophene derivatives with urea/thiourea analogs.
- Step 2 : Introduce the sulfanylacetamide moiety via nucleophilic substitution or thiol-ene reactions, ensuring regioselectivity at the pyrimidine C2 position .
- Step 3 : Functionalize the aromatic rings (e.g., methoxy and thiophenylethyl groups) using Pd-catalyzed cross-coupling or alkylation reactions.
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfanylacetamide linkage under varying conditions?
Use Design of Experiments (DoE) to systematically evaluate variables:
- Factors : Solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., K₂CO₃ or Et₃N).
- Response surface modeling : Identify optimal conditions by analyzing yield data with software like Minitab or JMP. Flow chemistry setups (e.g., continuous microreactors) enhance reproducibility and scalability .
Q. What analytical methods resolve contradictions in biological activity data for thieno[3,2-d]pyrimidinone derivatives?
- Comparative SAR studies : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends using regression models.
- Validation assays : Replicate results across orthogonal platforms (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives. highlights the need for robust synthetic routes to ensure compound integrity during testing .
Q. How can crystallographic data inform molecular docking studies for this compound?
- Ligand preparation : Use X-ray-derived bond lengths and angles to generate accurate 3D conformers (e.g., with Open Babel).
- Binding site analysis : Map hydrogen-bonding interactions (e.g., pyrimidinone carbonyl with kinase active sites) using docking software (AutoDock Vina, Schrödinger). Crystal packing interactions (e.g., π-π stacking of thiophene rings) may predict protein-ligand stacking .
Q. What strategies mitigate degradation during in vitro stability assays?
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions.
- LC-MS/MS monitoring : Identify degradation products (e.g., hydrolysis of acetamide to carboxylic acid) and adjust formulation buffers (e.g., use antioxidants like ascorbic acid) .
Methodological Considerations
Q. How should researchers validate purity and identity for this compound?
- HPLC-UV/HRMS : Confirm >95% purity ( notes commercial standards) and match exact mass (e.g., m/z 591.68 for [M+H]⁺).
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Q. What computational tools predict solubility and permeability for preclinical development?
- QSPR models : Use descriptors like LogP (estimated ~3.5 via ChemAxon) and topological polar surface area (TPSA ~120 Ų) in tools like ADMET Predictor.
- Molecular dynamics simulations : Simulate solvation free energy in water/octanol systems (GROMACS/NAMD) to refine predictions .
Tables for Key Data
Table 1 : Crystallographic Parameters for Analogous Compounds
| Parameter | N-(4-Chlorophenyl) Analog | N-(3-Chlorophenyl) Analog |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 18.220 | 18.220 |
| β (°) | 108.761 | 108.761 |
| R-factor | 0.050 | 0.054 |
Table 2 : Synthetic Yield Optimization via DoE
| Condition | Low (-1) | High (+1) | Optimal |
|---|---|---|---|
| Temperature (°C) | 25 | 80 | 60 |
| Catalyst (equiv.) | 1.0 | 2.5 | 2.0 |
| Solvent | DMF | THF | DMF/THF (3:1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
